molecular formula C19H12N2O3 B11166174 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate

Cat. No.: B11166174
M. Wt: 316.3 g/mol
InChI Key: PMMSPFZWBJAARL-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate is a synthetic chemical compound of significant interest in pharmaceutical and agrochemical research. It belongs to the 1,2-benzisoxazole class of heterocycles, which are oxygen- and nitrogen-containing structures known for a wide spectrum of biological activities . The molecular structure of this compound combines a phenyl-substituted benzisoxazole core with a nicotinate ester functional group. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with documented scientific investigations highlighting its potential for various pharmacological applications. These include serving as a key intermediate in developing compounds with analgesic, anticonvulsant, and antimicrobial properties . Furthermore, related benzisoxazole derivatives have been explored for their affinity to neurological targets such as serotonergic and dopaminergic receptors, suggesting potential value in central nervous system (CNS) disorder research . In parallel, the presence of the nicotinate moiety links this compound to a class of pyridine derivatives. Nicotinic acid and its derivatives are subjects of ongoing research in neuroscience, with studies investigating their potential neuroprotective effects and mechanisms of action in models of neurodegenerative diseases . Researchers can utilize this compound as a critical building block for the synthesis of more complex molecules or as a standard in bioactivity screening assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) pyridine-3-carboxylate

InChI

InChI=1S/C19H12N2O3/c22-19(14-7-4-10-20-12-14)23-15-8-9-16-17(11-15)24-21-18(16)13-5-2-1-3-6-13/h1-12H

InChI Key

PMMSPFZWBJAARL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Transformations for 3 Phenyl 1,2 Benzisoxazol 6 Yl Nicotinate and Its Congeners

Foundational Methodologies for the 1,2-Benzisoxazole (B1199462) Core Synthesis

The 1,2-benzisoxazole ring is a privileged scaffold in medicinal chemistry. semanticscholar.org Its synthesis has been the subject of extensive research, leading to a variety of classical and contemporary methods that allow for the introduction of diverse substituents at various positions of the bicyclic system.

Classical and Contemporary Approaches to 3-Substituted 1,2-Benzisoxazoles

The construction of the 1,2-benzisoxazole core traditionally relies on the formation of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. semanticscholar.org Classical approaches often involve intramolecular cyclization reactions. One of the most common methods is the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. nih.gov This pathway involves the formation of an oxime from an o-hydroxyaryl ketone, followed by an intramolecular nucleophilic attack of the phenoxide ion on the oxime, typically after activation of the oxime hydroxyl group.

Contemporary methods have focused on improving efficiency, yield, and substrate scope, often employing transition-metal catalysis or novel reaction pathways. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times for the conversion of 2-hydroxy ketoximes to 1,2-benzisoxazoles, often in the presence of basic ionic liquids. prepchem.comnih.gov

Another significant modern approach is the [3+2] cycloaddition reaction between in situ generated arynes and nitrile oxides. nih.gov This method provides a direct and versatile route to a wide array of 3-substituted benzisoxazoles under mild conditions. nih.govorganic-chemistry.org The aryne is typically generated from an o-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source like cesium fluoride (CsF), which also acts as a base to generate the nitrile oxide from a corresponding hydroxymoyl chloride. nih.govchim.it

MethodPrecursorsKey Reagents/ConditionsAdvantages
Classical Cyclization o-Hydroxyaryl ketoximesBase (e.g., NaOH, KOH), Activating agent for oxime OH (e.g., Ac₂O, SOCl₂)Well-established, readily available starting materials. nih.govprepchem.com
Microwave-Assisted Cyclization 2-Hydroxyalkyl/aryl ketoximesBasic ionic liquid (e.g., [bmim]OH), Microwave irradiationRapid reaction times (30-60 sec), high yields, environmentally benign. prepchem.comnih.gov
[3+2] Cycloaddition o-(trimethylsilyl)aryl triflates, Hydroxymoyl chloridesFluoride source (e.g., CsF, TBAF)Mild conditions, high functional group tolerance, direct access to diverse 3-substituted products. nih.gov

Cyclization Pathways Leading to the 3-Phenyl-1,2-benzisoxazole Framework

To specifically construct the 3-phenyl-1,2-benzisoxazole framework, the general methodologies are adapted using phenyl-substituted precursors.

In the classical approach, the starting material is a 2-hydroxybenzophenone, which is first converted to its oxime. Subsequent intramolecular cyclization, often promoted by dehydrating agents or via activation of the oxime's hydroxyl group, yields the 3-phenyl-1,2-benzisoxazole.

The [3+2] cycloaddition is particularly well-suited for this purpose. The reaction between a benzyne (B1209423) precursor, such as o-(trimethylsilyl)phenyl triflate, and N-hydroxybenzimidoyl chloride (the precursor to phenyl nitrile oxide) in the presence of CsF efficiently yields 3-phenyl-1,2-benzisoxazole. nih.gov Initial attempts using this method gave a 46% yield, which was optimized to 90% by carefully controlling the rate of addition of the nitrile oxide precursor to match the rate of benzyne formation. nih.gov This highlights the power of this contemporary method for accessing the target scaffold.

Another innovative pathway involves the palladium-catalyzed cyclization of 2-halobenzophenone oximes. This transition-metal-mediated approach provides an alternative route for forming the crucial N-O bond of the isoxazole ring.

Synthetic Routes to 6-Substituted 1,2-Benzisoxazoles for Functionalization

The synthesis of the final target molecule requires a 1,2-benzisoxazole core functionalized at the 6-position, specifically with a hydroxyl group (or a precursor) to enable the final esterification. This requires starting with appropriately substituted benzene derivatives.

A common strategy involves using a starting material with a methoxy (B1213986) group at the para-position relative to the ortho-hydroxyl group of the ketone precursor (i.e., 2-hydroxy-4-methoxybenzophenone). This methoxy group is carried through the oxime formation and cyclization steps to yield 6-methoxy-3-phenyl-1,2-benzisoxazole. The methoxy group can then be demethylated, typically using reagents like boron tribromide (BBr₃), to unmask the required 6-hydroxy functionality, rendering it available for subsequent coupling reactions.

Alternatively, a halogen, such as fluorine, can be incorporated at the 6-position. For instance, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) is synthesized from 2,4-difluorobenzoylpiperidine. nih.gov This fluorinated ketone undergoes an in situ oxime formation and subsequent internal cyclization mediated by hydroxylamine (B1172632) sulfate (B86663) and KOH. nih.gov While this example introduces a different C3 substituent, the principle of using a halogenated starting material to achieve a 6-substituted product is a key synthetic strategy. This halogen can then potentially be converted to a hydroxyl group via nucleophilic aromatic substitution, although this can be challenging. Therefore, the methoxy-precursor route is often more direct for introducing the hydroxyl group.

Synthesis of the Nicotinate (B505614) Moiety and Related Pyridine-3-Carboxylic Acid Derivatives

Nicotinic acid (pyridine-3-carboxylic acid), also known as niacin, is a readily available chemical commodity. jetir.org Its synthesis is well-established, with the most common industrial method being the oxidation of 3-methylpyridine (B133936) (β-picoline). For laboratory-scale synthesis or the preparation of substituted derivatives, other methods are available. One classic route involves the oxidation of nicotine, which can be extracted from tobacco waste. jetir.org This oxidation can be performed using various oxidizing agents, including hydrogen peroxide. jetir.org

The synthesis of nicotinic acid derivatives often starts from nicotinic acid itself. researchgate.net For instance, the acid can be esterified to produce methyl or ethyl nicotinate, which can then be further modified. researchgate.net To form the final ester in the target molecule, nicotinic acid must be activated. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting nicotinoyl chloride hydrochloride is a highly reactive species ready for coupling with the phenolic hydroxyl group of the benzisoxazole core.

Coupling Reactions for the Formation of 3-Phenyl-1,2-benzisoxazol-6-yl Nicotinate Esters

The final key transformation is the formation of the ester linkage between the 6-hydroxy-3-phenyl-1,2-benzisoxazole and the nicotinic acid moiety. The direct esterification of a phenol (B47542) with a carboxylic acid using only an acid catalyst is generally slow and inefficient. libretexts.org Therefore, more sophisticated coupling protocols are required.

Esterification Protocols and Optimization for Benzisoxazolyl-Nicotinate Linkage

Several effective methods are available for the esterification of phenols, providing mild conditions and high yields, which are crucial for complex molecules.

Acyl Chloride Method: The most straightforward approach involves reacting the 6-hydroxy-3-phenyl-1,2-benzisoxazole with pre-formed nicotinoyl chloride. libretexts.org The reaction is typically carried out in an inert aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. nih.gov To enhance the nucleophilicity of the phenol, it can first be converted to the corresponding phenoxide salt using a base like sodium hydroxide (B78521), which then reacts more rapidly with the acyl chloride. libretexts.org

Carbodiimide (B86325) Coupling (Steglich Esterification): This method provides a very mild and efficient way to form esters directly from a carboxylic acid and an alcohol/phenol. The reaction uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent. wikipedia.orgresearchgate.net The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenolic hydroxyl group. organic-chemistry.org DMAP acts as an acyl transfer catalyst, further accelerating the reaction and suppressing side reactions. organic-chemistry.org This method avoids the need to prepare the harsh acyl chloride and proceeds at room temperature. wikipedia.org

Mitsunobu Reaction: This is another powerful and mild method for forming esters with inversion of stereochemistry at a chiral alcohol center; however, for phenols, it serves as an excellent dehydration-condensation protocol. nih.govwikipedia.org The reaction involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org These reagents combine with the phenolic alcohol to activate the oxygen atom, making it a good leaving group for subsequent nucleophilic attack by the carboxylate anion of nicotinic acid. organic-chemistry.org

Coupling ProtocolKey ReagentsSolventTemperatureKey Features
Acyl Chloride Nicotinoyl chloride, Triethylamine or PyridineTHF, DCM0 °C to RTUtilizes a highly reactive acyl chloride; base is required to scavenge HCl. nih.govlibretexts.org
Steglich Esterification Nicotinic acid, DCC or EDC, DMAP (cat.)DCM, THFRoom Temp.Mild conditions; direct use of carboxylic acid; high yields. wikipedia.orgorganic-chemistry.org
Mitsunobu Reaction Nicotinic acid, PPh₃, DEAD or DIADTHF, Dioxane0 °C to RTVery mild, neutral conditions; excellent for sensitive substrates. nih.govwikipedia.org

The choice of method depends on the stability of the substrates and the desired scale of the reaction. For laboratory synthesis, the Steglich esterification and Mitsunobu reaction offer significant advantages in terms of mild conditions and ease of execution.

Derivatization and Structural Modification Strategies for this compound Analogues

The chemical architecture of this compound offers multiple sites for structural modification. These include the phenyl ring at the 3-position, the benzisoxazole core itself, and the nicotinate ester moiety at the 6-position. Strategic derivatization at these sites allows for the fine-tuning of a compound's biological activity.

The electronic and steric properties of the 3-phenyl-1,2-benzisoxazole core can be systematically altered by introducing various substituents onto the phenyl and benzisoxazole rings. These modifications are crucial for exploring structure-activity relationships (SAR).

Synthetic access to substituted 3-phenyl-1,2-benzisoxazoles can be achieved through several established routes. One versatile method involves the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. nih.gov This approach is highly modular, allowing for the incorporation of a wide variety of substituents on both the benzisoxazole and the 3-phenyl rings by selecting appropriately substituted aryne precursors and chlorooximes. nih.gov Another common strategy is the cyclization of ortho-hydroxyaryl oximes, which can be prepared from corresponding substituted carbonyl compounds. chim.it For instance, a base-catalyzed cyclization of o-hydroxyphenylketoximes is a frequently employed method. mdpi.com

The nature of the introduced substituent significantly impacts the electronic environment of the aromatic system. Substituents are generally classified based on their electronic effects as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the aromatic ring. This can enhance the ring's reactivity towards electrophiles and influence intermolecular interactions, such as hydrogen bonding and metal coordination.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring. Halogen substitution, in particular, can profoundly affect metabolic stability and membrane permeability. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to enhance anticonvulsant activity in certain derivatives.

The strategic placement of these groups can direct further chemical transformations and is a key element in the rational design of new analogues.

Substituent GroupChemical FormulaElectronic EffectPotential Influence on Properties
Methoxy-OCH₃Electron-Donating (Resonance)Increases electron density, can act as H-bond acceptor
Nitro-NO₂Strongly Electron-WithdrawingDecreases ring reactivity, potential for H-bonding
Chloro-ClElectron-Withdrawing (Inductive)Modulates lipophilicity and metabolic stability
Amino-NH₂Strongly Electron-DonatingIncreases basicity, acts as H-bond donor
Methyl-CH₃Weakly Electron-DonatingIncreases lipophilicity, provides steric bulk

The nicotinate ester at the 6-position of the benzisoxazole ring presents another key site for chemical modification. Functionalization strategies can target either the ester group itself or the pyridine ring.

The ester can be readily hydrolyzed under acidic or basic conditions to the corresponding nicotinic acid. This carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of derivatives. For example, it can be coupled with various amines to generate a library of amides using standard peptide coupling reagents. Alternatively, re-esterification with different alcohols can produce novel esters with altered steric and electronic profiles. google.com The ester can also be reduced to the corresponding primary alcohol, 3-pyridylmethanol, using reducing agents like sodium borohydride (B1222165) in a methanol-THF system. scholarsresearchlibrary.com

The pyridine ring of the nicotinate moiety is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Reactions typically occur preferentially at the nitrogen atom (e.g., protonation, alkylation) or require harsh conditions for substitution on the carbon atoms. gcwgandhinagar.com However, the pyridine ring can be activated towards electrophilic substitution by conversion to its N-oxide, which can then be functionalized. gcwgandhinagar.com Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen.

Reaction TypeReagents/ConditionsProduct Functional GroupSynthetic Utility
Ester HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Intermediate for amides, other esters
Amide Formation1. Hydrolysis to acid 2. Amine (R-NH₂), coupling agentAmide (-CONH-R)Introduces diverse substituents, modulates H-bonding
TransesterificationAlcohol (R-OH), acid/base catalystNew Ester (-COO-R)Alters steric bulk and solubility
Ester ReductionNaBH₄/MeOH in THFPrimary Alcohol (-CH₂OH)Creates a new site for further functionalization
N-OxidationPeracid (e.g., m-CPBA)Pyridine N-oxideActivates the pyridine ring for further substitution

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously. nih.gov The 3-phenyl-1,2-benzisoxazole scaffold is an excellent candidate for this strategy due to its proven biological relevance and synthetic tractability. researchgate.net

One effective hybridization technique involves conjugating the benzisoxazole core with other bioactive moieties such as amino acids or peptides. researchgate.net This has been shown to enhance the antimicrobial properties of the parent compound. Another prominent example is the development of N-benzylpiperidine benzisoxazoles, where the benzisoxazole heterocycle acts as a bioisosteric replacement for a benzoyl group, leading to potent and selective inhibitors of acetylcholinesterase (AChE). researchgate.net

Modern synthetic methods, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offer efficient and modular ways to create molecular hybrids. A benzisoxazole derivative can be functionalized with a terminal alkyne or an azide (B81097) group, allowing it to be readily linked to another pharmacophore bearing the complementary functional group. This creates a stable triazole linker, connecting the two molecular entities. researchgate.net This strategy allows for the rapid generation of diverse libraries of hybrid compounds for biological screening. For instance, a benzisoxazole moiety could be hybridized with a steroid nucleus or another heterocyclic system known for a specific biological activity. researchgate.net

ScaffoldLinked PharmacophoreLinkage TypeTherapeutic Goal/Example
1,2-BenzisoxazoleN-BenzylpiperidineDirect C-C bondAcetylcholinesterase Inhibition (Alzheimer's Disease) researchgate.net
1,2-BenzisoxazoleAmino Acids/PeptidesAmide bondEnhanced Antimicrobial Activity researchgate.net
1,2-BenzisoxazoleSteroid (e.g., Estradiol)Ring fusion/integrationModulation of Steroid Receptor Activity researchgate.net
1,2-BenzisoxazoleVarious Pharmacophores1,2,3-Triazole (Click Chemistry)Modular approach for dual-target inhibitors (e.g., Anticancer) researchgate.net
1,2-BenzisoxazolePiperidine/CyclohexaneEthyl linkerSerotonin (B10506) Receptor (5-HT₄R) Activity nih.gov

Biological Activity Profiling of 3 Phenyl 1,2 Benzisoxazol 6 Yl Nicotinate Analogues: in Vitro Perspectives

In Vitro Receptor Interaction Studies of Related Benzisoxazole Derivatives

Benzisoxazole derivatives have been investigated for their ability to interact with various neurotransmitter receptors. These studies are crucial for understanding the molecular basis of their pharmacological effects. The primary focus here is on their binding affinities for dopamine (B1211576) and adrenergic receptors, as well as the modulatory activities of related compounds on sirtuins.

Analysis of Dopamine Receptor Binding Affinities

The benzisoxazole moiety is a core component of several compounds that exhibit significant affinity for dopamine receptors, particularly the D2 and D3 subtypes. In vitro binding assays are fundamental in determining the potency and selectivity of these interactions.

Atypical antipsychotics with the benzisoxazole scaffold, such as risperidone (B510) and iloperidone, are well-characterized examples. Risperidone demonstrates high affinity for dopamine D2 receptors, with reported Ki (inhibition constant) values around 3.13 to 3.3 nM. nih.govpsychiatrist.com Iloperidone also shows high affinity for D2 and D3 receptors, with Ki values of 6.3 nM and 7.1 nM, respectively. psychopharmacologyinstitute.com The binding affinity for D4 receptors is typically lower for these compounds. psychopharmacologyinstitute.comdrugbank.com This D2/D3 receptor engagement is a key characteristic of this class of compounds.

CompoundDopamine Receptor SubtypeBinding Affinity (Ki, nM)Reference
RisperidoneD23.13 nih.gov
RisperidoneD328.8 drugbank.com
RisperidoneD414.4 drugbank.com
IloperidoneD26.3 psychopharmacologyinstitute.com
IloperidoneD37.1 psychopharmacologyinstitute.comselleckchem.com
IloperidoneD425 psychopharmacologyinstitute.comselleckchem.com

Adrenergic Receptor Modulation and Selectivity Profiles

In addition to their effects on dopamine receptors, many benzisoxazole derivatives display significant interactions with adrenergic receptors. This modulation contributes to their broad pharmacological profiles. In vitro studies have quantified the binding affinities of these compounds for various α- and β-adrenergic subtypes.

Iloperidone, for instance, shows high affinity for α1-adrenergic receptors, with a reported Ki value of 0.36 nM. psychopharmacologyinstitute.com Its affinity for α2C-adrenoceptors is moderate, while it is low for α2A, α2B, β1, and β2 subtypes. nih.gov Risperidone also binds with high affinity to α1- and α2-adrenergic receptors, with Ki values of 0.8 nM and 7.54 nM, respectively. nih.gov Notably, risperidone has been shown to be highly selective for the α1B-adrenoceptor subtype over the α1A subtype, with a 120-fold difference in affinity (Ki values of 2.3 nM for α1B vs. 283.6 nM for α1A). drugbank.com

CompoundAdrenergic Receptor SubtypeBinding Affinity (Ki, nM)Reference
Risperidoneα10.8 nih.gov
Risperidoneα1A283.6 drugbank.com
Risperidoneα1B2.3 drugbank.com
Risperidoneα27.54 nih.gov
Iloperidoneα10.36 psychopharmacologyinstitute.com
Iloperidoneα2C~10-100 (Intermediate) nih.gov

Sirtuin Modulatory Activity of Benzisoxazole-Containing Compounds

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. While the direct modulatory activity of benzisoxazole derivatives on sirtuins is not extensively documented, studies on structurally related heterocyclic compounds, such as benzimidazoles, provide relevant insights.

Several novel benzimidazole (B57391) derivatives have been synthesized and evaluated for their ability to inhibit sirtuin isoforms SIRT1 and SIRT2. nih.gov For example, certain substituted benzimidazoles have shown inhibitory activity against SIRT1 and SIRT2 with IC50 values in the micromolar range. nih.gov One such compound displayed an IC50 of 54.21 µM for SIRT1 and 26.85 µM for SIRT2. nih.gov Another study on benzimidazole-based compounds identified a potent pan-SIRT1-3 inhibitor. nih.gov These findings suggest that the broader class of benz-fused heterocyclic scaffolds may serve as a template for designing sirtuin modulators, though specific in vitro data on benzisoxazole analogues are needed.

Compound ClassSirtuin IsoformActivity (IC50, µM)Reference
Benzimidazole Derivative (Compound 4j)SIRT154.21 nih.gov
Benzimidazole Derivative (Compound 4j)SIRT226.85 nih.gov
Benzimidazole Derivative (BZD9Q1)SIRT1-3Pan-inhibitor nih.gov
Tryptophan-conjugated Benzimidazole (Compound 7d)SIRT10.77 rsc.org

In Vitro Enzymatic Inhibition Assays of 3-Phenyl-1,2-benzisoxazol-6-yl Nicotinate (B505614) Related Compounds

The inhibitory effects of compounds related to 3-phenyl-1,2-benzisoxazol-6-yl nicotinate have been assessed against various enzymes. These assays provide a mechanistic understanding of how these molecules can interfere with specific biological pathways at the enzymatic level.

Tryptophan Hydroxylase (TPH1) Inhibition Mechanistic Insights

Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506). Inhibitors of this enzyme have been studied for their therapeutic potential. Kinetic and structural analyses have revealed detailed inhibition mechanisms.

Studies on novel TPH1 inhibitors show that they often occupy the tryptophan binding pocket of the enzyme. This is supported by co-crystal structures and kinetic analyses. The kinetic data for several inhibitors demonstrate a competitive inhibition pattern with respect to the substrate, tryptophan. This indicates that the inhibitor and the natural substrate compete for the same binding site on the enzyme.

Conversely, these same inhibitors often exhibit an uncompetitive mode of inhibition with respect to the cofactor, 6-methyltetrahydropterin. This suggests that the inhibitor binds to the enzyme-cofactor complex, but not to the free enzyme, and that the hydroxylation reaction follows an ordered binding mechanism where the cofactor must bind before the substrate.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes. The benzisoxazole derivative Zonisamide is a known inhibitor of carbonic anhydrase. The primary mechanism of inhibition for this class of compounds involves the sulfonamide moiety.

The sulfonamide group (-SO2NH2) coordinates to the Zn(II) ion located in the active site of the enzyme. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is the key nucleophile in the enzyme's catalytic cycle for hydrating carbon dioxide. By binding to the zinc ion, the inhibitor effectively blocks the active site and prevents the substrate from accessing it, thereby inhibiting the enzyme's function. This mechanism is characteristic of a large class of heterocyclic sulfonamide inhibitors. While many benzisoxazole derivatives are explored for other targets, those containing a sulfonamide group, like Zonisamide, are potent CA inhibitors.

Compound ClassEnzyme TargetInhibition MechanismReference
Novel TPH1 InhibitorsTryptophan Hydroxylase 1 (TPH1)Competitive vs. Tryptophan; Uncompetitive vs. Pterin Cofactor
Benzisoxazole Sulfonamides (e.g., Zonisamide)Carbonic Anhydrase (CA)Coordination of sulfonamide group to the active site Zn(II) ion nih.gov

Glycosidase Inhibitory Potentials of Hybrid Molecules

The inhibition of glycosidase enzymes, such as α-glucosidase, is a critical therapeutic approach for managing hyperglycemia associated with type 2 diabetes. researchgate.net Various heterocyclic compounds have been investigated for their potential to block these enzymes, thereby delaying carbohydrate digestion and lowering postprandial blood glucose levels. nih.gov

Research into molecules structurally related to benzisoxazole and nicotinate has revealed significant inhibitory activity. For instance, a series of novel 1,2-benzothiazine derivatives, which are structurally similar to the benzisoxazole core, demonstrated potent in vitro α-glucosidase inhibition. nih.gov Several of these compounds exhibited inhibitory concentrations (IC50) significantly lower than that of the standard drug, acarbose (B1664774). nih.gov Specifically, derivatives designated as 12a and 12d were found to be approximately three times more effective than acarbose. nih.gov Similarly, a study on benzotriazole-based bis-Schiff base scaffolds identified numerous compounds with IC50 values ranging from 1.10 µM to 28.30 µM, with fifteen of the tested compounds proving more potent than acarbose (IC50 = 10.30 ± 0.20 µM). mdpi.com The structure-activity relationship (SAR) studies often indicate that the type and position of substituents on the aromatic rings significantly influence the inhibitory potential of the molecule. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Related Heterocyclic Compounds This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Specific Compound Example IC50 Value (µM) Reference Standard (Acarbose) IC50 (µM) Source
1,2-Benzothiazine Derivatives 12a 18.25 58.8 nih.gov
1,2-Benzothiazine Derivatives 12d 20.76 58.8 nih.gov
1,2-Benzothiazine Derivatives 11c 30.65 58.8 nih.gov
Benzotriazole-based Scaffolds Compound 1 1.10 ± 0.05 10.30 ± 0.20 mdpi.com
Benzotriazole-based Scaffolds Compound 20 1.10 ± 0.05 10.30 ± 0.20 mdpi.com

In Vitro Antimicrobial and Antifungal Activity Evaluations of Benzisoxazole and Nicotinate Analogues

The benzisoxazole scaffold is a key component in a variety of compounds demonstrating a broad spectrum of antimicrobial activities. nih.gov The emergence of multi-drug resistant pathogens necessitates the development of new chemical entities capable of overcoming existing resistance mechanisms. uri.edu

Analogues of benzisoxazole have shown potent activity against a range of bacterial pathogens. A naturally occurring 1,2-benzisoxazole (B1199462) demonstrated significant efficacy against clinical strains of multi-drug resistant Acinetobacter baumannii, a challenging Gram-negative pathogen, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. uri.edu Other synthetic benzisoxazole derivatives have displayed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov

Furthermore, studies on related isoxazoline (B3343090) analogues, which share the core isoxazole (B147169) ring, have identified compounds with promising in vitro activity against Gram-positive bacteria, with some derivatives showing efficacy comparable to the antibiotic linezolid. nih.gov Research on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives also reported significant antibacterial activities against Gram-positive microorganisms. tubitak.gov.tr

Table 2: Minimum Inhibitory Concentration (MIC) of Benzisoxazole Analogues Against Various Bacterial Strains This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Bacterial Strain Type MIC Value (µg/mL) Source
Naturally Occurring Benzisoxazole Acinetobacter baumannii (MDR) Gram-Negative 6.25 uri.edu
Benzisoxazole Analogs Mycobacterium tuberculosis H37Rv Acid-Fast 3.12 nih.gov
Phenylisoxazoline Derivative Staphylococcus aureus Gram-Positive Comparable to Linezolid nih.gov
Benzisoxazole Derivative Salmonella typhimurium Gram-Negative Good Activity nih.gov

In addition to antibacterial properties, benzisoxazole derivatives have been evaluated for their antifungal potential. Substituted 3H-N-phenyl-1,2-benzisoxazole derivatives were screened against the fungal pathogens Fusarium oxysporium and Sclerotium rolfsii, showing higher activity against F. oxysporium. heteroletters.org Other studies have focused on related heterocyclic systems, such as benzoxazoles and benzothiazoles, which have shown potent antifungal effects against various phytopathogenic fungi and human pathogens like Candida species. researchgate.net

For example, certain benzoxazole (B165842) derivatives exhibited strong action against Candida krusei with a MIC of 15.6 μg/mL. researchgate.net More complex structures, like bisbenzimidazoles, have demonstrated excellent antifungal activities against a wide range of strains, with MIC values ranging from 0.975 to 15.6 µg/mL, which in some cases were superior to clinically used antifungal agents like amphotericin B and fluconazole. nih.gov

Table 3: In Vitro Antifungal Activity of Related Heterocyclic Compounds This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Fungal Strain Activity Metric Value (µg/mL) Source
Benzoxazole Derivative Candida krusei MIC 15.6 researchgate.net
Benzoxazole Derivative Candida albicans MIC 62.5 researchgate.net
Bisbenzimidazole Derivative Various Fungi MIC Range 0.975 - 15.6 nih.gov
3H-N-phenyl-1,2-benzisoxazole F. oxysporium - Higher Activity heteroletters.org

In Vitro Cell-Based Assays for Antiproliferative Activity of Related Compounds

The search for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, including those based on the benzisoxazole scaffold. nih.gov These molecules have been tested against a variety of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

Benzisoxazole analogues and related structures have demonstrated significant antiproliferative activity across a diverse panel of cancer cell lines. In one study, a novel 1,2,3-triazole derived from a benzisoxazole analogue was identified as a potent agent against human acute myeloid leukemia (AML) cells (MV4-11), with an IC50 of 2 μM. nih.gov Other derivatives have shown growth inhibition against cervical (HeLa), colon (HT-29), breast (MCF-7), and liver (HepG-2) carcinoma cells. nih.gov

Similarly, a series of benzoxazole-based amides and sulfonamides were evaluated, with one compound, 3f , emerging as the most cytotoxic, showing particular potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov The antiproliferative effects are often dose-dependent, with higher concentrations leading to increased cytotoxicity. immunopathol.com

Table 4: Antiproliferative Activity (IC50) of Benzisoxazole and Related Analogues in Various Cancer Cell Lines This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Cancer Cell Line(s) Cell Type IC50 Value (µM) Source
Benzisoxazole-derived Triazole MV4-11 Acute Myeloid Leukemia 2 nih.gov
Imidazo[4,5-b]pyridine Various Multiple 1.45–4.25 researchgate.net
Benzoxazole-based Amide (3f ) HT-29, HCT116 Colorectal Cancer Potent nih.gov
Brominated Acetophenone (5c ) A549, Caco2 Lung, Colorectal Cancer 11.80, 18.40 (µg/mL) farmaciajournal.com
Brominated Acetophenone (5c ) MCF7, PC3 Breast, Prostate Cancer < 10 (µg/mL) farmaciajournal.com

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Studies on benzisoxazole-related compounds have begun to elucidate the cellular pathways through which they exert their antiproliferative effects. A common finding is the induction of cell cycle arrest. For instance, certain imidazo[4,5-b]pyridines caused a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. researchgate.net Similarly, potent bis-benzimidazole derivatives were found to induce an S phase block in breast cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is another key mechanism. A highly cytotoxic benzoxazole compound was shown to induce a concentration-dependent activation of caspases, which are critical executioner proteins in the apoptotic cascade. nih.gov Other studies on benzimidazole-based derivatives have confirmed that their antiproliferative effects are mediated by apoptosis, showing an increase in pro-apoptotic proteins like Bax and caspases-3 and -8, alongside a decrease in the anti-apoptotic protein Bcl2. mdpi.com Further mechanistic insights suggest that some compounds may inhibit the catalytic activity of essential enzymes like topoisomerase I and II, while others may function by modulating intracellular reactive oxygen species (ROS) levels and pH. immunopathol.comnih.gov

Structure Activity Relationships Sar and Rational Design Principles for 3 Phenyl 1,2 Benzisoxazol 6 Yl Nicotinate Analogues

Identification of Pharmacophoric Features within the 1,2-Benzisoxazole (B1199462) Scaffold

The 1,2-benzisoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This scaffold is a key component in numerous clinically successful drugs, including antipsychotics like risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. nih.govnih.gov Its biological versatility stems from a combination of key pharmacophoric features:

Aromaticity and Rigidity : The fused bicyclic structure provides a rigid, planar framework that can be precisely oriented within a receptor's binding pocket. This rigidity minimizes the entropic penalty upon binding, contributing to higher affinity.

Hydrogen Bonding Capacity : The nitrogen and oxygen atoms of the isoxazole (B147169) ring can act as hydrogen bond acceptors, facilitating crucial interactions with amino acid residues in the target protein. pensoft.net

Dipole Moment : The heteroatoms induce a significant dipole moment, which can be important for long-range electrostatic interactions with the target receptor.

Lipophilic Surface : The benzene (B151609) portion of the scaffold provides a lipophilic surface that can engage in hydrophobic or van der Waals interactions with nonpolar regions of the binding site.

These features collectively define the 1,2-benzisoxazole core as a versatile platform for designing ligands for various targets, including dopamine (B1211576) and serotonin (B10506) receptors, which are often implicated in psychiatric disorders. nih.govtaylorandfrancis.com The specific arrangement of these features allows the scaffold to serve as a molecular backbone, presenting substituents in defined spatial orientations to optimize target engagement. nih.gov

Influence of Substitution Patterns on the Phenyl Ring of the Benzisoxazole Moiety

Modifications to the 3-phenyl ring of the benzisoxazole moiety have a profound impact on the biological activity and selectivity of the analogues. The position, size, and electronic properties (whether electron-donating or electron-withdrawing) of substituents are critical variables in modulating ligand-target interactions. researchgate.net

SAR studies on various series of 1,2-benzisoxazole derivatives have revealed several key trends:

Halogen Substitution : The introduction of a halogen, such as fluorine or chlorine, at specific positions on the phenyl ring can significantly enhance potency. For example, in some series of benzimidazole (B57391) analogues, which share structural similarities, the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) at ortho- and para-positions improved anti-proliferative activity. researchgate.netnih.gov This is often attributed to the halogen's ability to form specific interactions (e.g., halogen bonds) or to alter the electronic properties of the aromatic ring, thereby influencing its interaction with the receptor.

Trifluoromethyl Groups : The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry used to increase metabolic stability and lipophilicity. nih.govnih.govescholarship.org SAR studies on related heterocyclic compounds indicate that trifluoromethyl groups on the phenyl ring are often well-tolerated by target enzymes and can be placed at various positions to fine-tune activity. nih.govnih.govescholarship.org

The following table summarizes the general influence of different substitution patterns on the phenyl ring, based on findings from related heterocyclic compound series.

Substituent TypePosition(s)General Effect on ActivityRationale
Halogens (e.g., -F, -Cl)Ortho, ParaOften increases potencyCan form halogen bonds, alters electronic distribution. researchgate.net
Methoxy (B1213986) (-OCH3)Ortho, Para (Disubstitution)Can reduce cytotoxicity and enhance stability. nih.govActs as H-bond acceptor, influences lipophilicity.
Trifluoromethyl (-CF3)Ortho, ParaGenerally well-tolerated, can enhance metabolic stability. nih.govnih.govescholarship.orgIncreases lipophilicity, blocks metabolic sites.
Nitro (-NO2)ParaCan increase potency but may introduce toxicity. researchgate.netStrong electron-withdrawing group.

Role of the Nicotinate (B505614) Ester Linkage and Nicotinic Acid Substitutions on Biological Activity

The nicotinate ester portion of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate introduces another layer of complexity and opportunity for molecular modification. The ester linkage and the nicotinic acid (pyridine-3-carboxylic acid) ring itself play crucial roles.

Ester Linkage as a Prodrug Moiety : Ester linkages are frequently employed in drug design to create prodrugs. researchgate.net These linkages are often susceptible to hydrolysis by esterase enzymes in the body, which can release the active parent drug (in this case, a 6-hydroxy-3-phenyl-1,2-benzisoxazole) and nicotinic acid. This strategy can be used to improve properties such as membrane permeability, solubility, and oral bioavailability.

Modulation of Physicochemical Properties : The ester group itself influences the molecule's polarity, lipophilicity, and hydrogen bonding capability. The specific type of ester can be varied to fine-tune these properties and control the rate of hydrolysis.

Bioactivity of the Nicotinate Moiety : Nicotinic acid (niacin, vitamin B3) and its derivatives are biologically active, most notably as lipid-lowering agents and vasodilators. nih.govresearchgate.net The inclusion of this moiety could potentially create a hybrid molecule with a dual mechanism of action. The nitrogen atom in the pyridine (B92270) ring of nicotinic acid can act as a hydrogen bond acceptor and a site for salt formation, which can be crucial for receptor binding or for improving the pharmaceutical properties of the compound. pensoft.net

Substitutions on the nicotinic acid ring can further modulate activity. For instance, studies on various nicotinate esters have shown that adding different groups to the pyridine ring can significantly alter their vasodilatory properties. nih.gov

Conformational Flexibility and Steric Effects on Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound analogues, the key areas of conformational flexibility are the rotatable bonds connecting the different parts of the molecule.

Phenyl-Benzisoxazole Torsion Angle : The rotation around the single bond connecting the 3-phenyl ring to the benzisoxazole core determines the relative orientation of these two planar systems. acs.org Molecular modeling and spectroscopic studies on similar structures have shown that there are preferred low-energy conformations. nih.gov Steric hindrance from bulky substituents on either ring can restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for binding. uky.edu

Ester Linkage Flexibility : The bonds within the ester linkage also allow for rotation, influencing the positioning of the nicotinate moiety relative to the benzisoxazole scaffold.

Steric effects play a significant role. A bulky substituent introduced at a position close to the linkage points can cause steric clash, forcing a change in the molecule's preferred conformation. This can either enhance activity by promoting a bioactive conformation or decrease it by preventing the molecule from adopting the correct shape to fit into the receptor's binding site. For example, the introduction of a methyl group at the 3-position of a benzoic acid ring in a related series of compounds was shown to induce nonplanarity due to steric repulsion. uky.edu

Development of SAR Models to Guide Analog Design

To systematically explore the vast chemical space of possible analogues and to predict the activity of new designs, computational modeling techniques are employed. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

2D-QSAR : These models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size) and topological indices. researchgate.net

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced. oaji.net They require aligning a set of molecules and calculating their steric and electrostatic fields. The resulting models can generate 3D contour maps that visualize regions where bulky groups (steric favorability) or charged groups (electrostatic favorability) would increase or decrease biological activity. oaji.net

For the 1,2-benzisoxazole class, 3D-QSAR models have been successfully developed to predict antipsychotic activity. oaji.net These models identify specific spatial regions around the scaffold where steric bulk and electrostatic interactions are crucial for activity, providing a predictive roadmap for designing more potent analogues. oaji.netresearchgate.net

Bioisosteric Replacement and Molecular Hybridization in Lead Optimization

Lead optimization often involves two key strategies: bioisosteric replacement and molecular hybridization. researchgate.netufrj.br

Bioisosteric Replacement : This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. ufrj.brspirochem.comresearchgate.net The objective is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced metabolic stability, reduced toxicity, or altered pharmacokinetics. spirochem.comcambridgemedchemconsulting.com For example, a phenyl ring could be replaced by a bioisosteric heterocycle like a thiophene (B33073) or pyridine to modulate properties without drastically changing the required shape for receptor binding. cambridgemedchemconsulting.com Similarly, an ester linkage could be replaced with a more stable amide group. researchgate.net

Table of Common Bioisosteric Replacements

Original Group Potential Bioisostere(s) Rationale for Replacement
Phenyl Pyridyl, Thienyl, Fluorophenyl Modulate electronics, solubility, metabolism. cambridgemedchemconsulting.com
-OH -NH2, -F, -OMe Alter hydrogen bonding, pKa, membrane permeability. cambridgemedchemconsulting.com
Ester (-COO-) Amide (-CONH-), Reverse Amide Improve metabolic stability. researchgate.net
-CH3 -Cl, -NH2 Alter size, electronics, and metabolic profile. ufrj.br

Molecular Hybridization : This approach involves covalently linking two or more distinct pharmacophores (active molecular fragments) to create a single hybrid molecule. eurekaselect.comnih.govhilarispublisher.com This can result in compounds with improved affinity, a modified selectivity profile, or even a dual mode of action. researchgate.netnih.gov this compound is itself an example of a molecular hybrid, combining the benzisoxazole pharmacophore (known for CNS activity) with the nicotinate pharmacophore (known for cardiovascular and metabolic effects). eurekaselect.commdpi.com This strategy offers the potential to address complex diseases by simultaneously modulating multiple biological targets. hilarispublisher.com

By systematically applying these SAR principles and rational design strategies, medicinal chemists can efficiently navigate the optimization process, leading to the development of novel 3-phenyl-1,2-benzisoxazole analogues with superior therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches in 3 Phenyl 1,2 Benzisoxazol 6 Yl Nicotinate Research

Ligand-Based Drug Design (LBDD) Strategies

When the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) strategies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a model can be constructed to predict the activity of new, untested compounds.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The generation of a pharmacophore hypothesis is a key LBDD technique used to understand the molecular recognition between a ligand and its target. dergipark.org.tr For a series of biologically active 1,2-benzisoxazole (B1199462) derivatives, this process involves aligning the molecules and identifying common chemical features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively/negatively ionizable centers. pharmacophorejournal.com

The process begins with a set of active compounds, from which a model is generated that maps their shared chemical functionalities in 3D space. dergipark.org.tr For instance, a hypothetical pharmacophore model for a series of 1,2-benzisoxazole derivatives might consist of two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group (AARR). pharmacophorejournal.com Validation is a critical step to ensure the model can distinguish between active and inactive compounds. This is often achieved by testing the model's ability to correctly identify active molecules from a database containing a mix of active and known inactive compounds (decoys). nih.gov A statistically robust model can then be used for further computational experiments. dovepress.com

Table 1: Example of a Validated Pharmacophore Hypothesis for 1,2-Benzisoxazole Derivatives.
Hypothesis NamePharmacophoric FeaturesEnrichment Factor (EF)Area Under Curve (AUC)Validation Status
AARR.12 Aromatic Rings, 1 H-Bond Acceptor, 1 Hydrophobic250.85Validated
AAHR.12 H-Bond Acceptors, 1 Hydrophobic, 1 Aromatic Ring120.71Moderately Validated
RRHH.12 Aromatic Rings, 2 Hydrophobic50.58Not Validated

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method that correlates the biological activity of a set of compounds with their 3D structural properties. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govrsc.org These models are derived by aligning a series of related molecules, such as 1,2-benzisoxazole derivatives, and calculating their steric and electrostatic fields. nih.gov

The resulting 3D-QSAR models can be visualized using contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish biological activity. mdpi.com For example, a CoMFA contour map might show that bulky substituents in a specific region are favorable for activity (indicated by a green contour), while electronegative groups in another area are detrimental (indicated by a red contour). These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A model with high predictive power (e.g., a high predictive r², r²_pred) can accurately forecast the activity of newly designed compounds prior to their synthesis. researchgate.net

Table 2: Statistical Results of a Hypothetical 3D-QSAR Study on 1,2-Benzisoxazole Derivatives.
Modelq² (Cross-validated)r² (Non-cross-validated)r²_pred (External Validation)Field Contribution (Steric/Electrostatic)
CoMFA0.5680.9600.87262.3% / 37.7%
CoMSIA0.7060.9690.86645.5% / 54.5%

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. dergipark.org.trnih.gov This process, known as pharmacophore-based virtual screening, allows for the rapid identification of potential hit compounds from millions of structures, significantly reducing the time and cost associated with high-throughput screening. nih.gov

The screening process filters compounds based on their ability to map onto the pharmacophore hypothesis. mdpi.com Hits from this initial screen are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subsequent computational analyses like molecular docking to refine the selection of candidates for experimental testing. researchgate.net This hierarchical approach enriches the final selection with compounds that are more likely to be active, increasing the efficiency of the drug discovery process. mdpi.com

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, Structure-Based Drug Design (SBDD) methods can be utilized. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For a compound like 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate (B505614), docking simulations can elucidate how it fits into the active site of its target receptor and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.govnih.gov

The results of a docking study are often evaluated using a scoring function, which estimates the binding affinity and ranks different binding poses. researchgate.net Compounds that show favorable docking scores and form critical interactions with key amino acid residues in the binding pocket are prioritized as promising candidates for further development. mdpi.com

Table 3: Hypothetical Molecular Docking Results for 1,2-Benzisoxazole Analogs.
Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Compound A-9.5LYS-88, GLU-102Hydrogen Bond
Compound B-8.7PHE-150, TRP-152Pi-Pi Stacking
Compound C-8.2LEU-90, VAL-95Hydrophobic

While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately predict binding affinity. Binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, offer a more quantitative estimate of the binding free energy (ΔG). researchgate.netsemanticscholar.org

These methods are typically applied to snapshots from molecular dynamics (MD) simulations of the protein-ligand complex, providing a more dynamic and solvated view of the binding event. semanticscholar.org The total binding free energy can be decomposed into contributions from individual amino acid residues, allowing for a detailed interaction analysis. researchgate.net This helps identify which residues are most critical for ligand binding and stability, providing crucial information for lead optimization. A lower calculated binding free energy generally correlates with higher binding affinity and biological activity. neurips.cc

Dynamic Simulations of Ligand-Receptor Complexes (e.g., Molecular Dynamics)

There is no publicly available research detailing molecular dynamics (MD) simulations involving 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate. Such studies would theoretically be employed to understand its interaction with biological targets. MD simulations could provide insights into the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon binding. This information is crucial for rational drug design and for understanding the molecule's potential pharmacological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations for this compound have been reported in the scientific literature. Methods like Density Functional Theory (DFT) would be instrumental in characterizing its electronic structure. These calculations could determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics. Molecular electrostatic potential (MEP) maps could also be generated to predict sites susceptible to electrophilic and nucleophilic attack.

Theoretical Prediction of Compound Behavior and Properties

In the absence of dedicated computational studies, the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound have not been theoretically predicted and published. Computational tools are frequently used to forecast properties like solubility, lipophilicity (logP), and potential for binding to plasma proteins, which are critical indicators of a compound's drug-likeness and in vivo behavior. Without such studies, the development and optimization of this specific compound are reliant solely on experimental approaches.

Future Perspectives and Advanced Research Avenues for 3 Phenyl 1,2 Benzisoxazol 6 Yl Nicotinate

Designing Next-Generation Analogues with Tailored Pharmacological Profiles

The modular nature of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate (B505614) lends itself to systematic structural modifications to create next-generation analogues with fine-tuned pharmacological properties. Structure-activity relationship (SAR) studies will be pivotal in understanding how alterations to the core structure influence biological activity.

Key areas for analogue design include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 3-phenyl ring of the benzisoxazole core can modulate lipophilicity, electronic distribution, and steric interactions, thereby influencing target binding and pharmacokinetic properties.

Modification of the Benzisoxazole Scaffold: Alterations to the benzisoxazole ring system itself, such as the introduction of different functional groups at various positions, could lead to analogues with altered target selectivity and metabolic stability.

Varying the Nicotinate Moiety: Replacing the nicotinate ester with other isomeric pyridinecarboxylic acids (isonicotinate, picolinate) or bioisosteric replacements can impact the molecule's interaction with target proteins and its metabolic fate. For instance, different ester linkages could be explored to create prodrugs with varying rates of hydrolysis to release nicotinic acid.

Systematic synthesis and in vitro screening of these analogues will be essential to build a comprehensive SAR database, guiding the rational design of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Exploring Novel Biological Targets for Benzisoxazole-Nicotinate Hybrid Structures

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives of benzisoxazole have shown activity as antipsychotics, anti-inflammatories, anticonvulsants, and anticancer agents. nih.gov Notably, they have been found to act on dopamine (B1211576) and serotonin (B10506) receptors. taylorandfrancis.comijpsr.info Nicotinic acid, on the other hand, is a well-known modulator of lipid metabolism. The hybrid nature of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate suggests the potential for synergistic or novel pharmacological activities by simultaneously engaging targets associated with both moieties.

Future research should focus on screening this hybrid and its analogues against a diverse panel of biological targets, including:

Central Nervous System (CNS) Receptors: Given the known antipsychotic activity of many benzisoxazole derivatives, which often involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, exploring the affinity of this hybrid for these and other CNS receptors is a logical step. ijpsr.info

Inflammatory Pathway Enzymes: The anti-inflammatory properties of some benzisoxazoles suggest that key enzymes in inflammatory cascades, such as cyclooxygenases (COX) and lipoxygenases (LOX), could be potential targets.

Kinases and Other Cancer-Related Targets: The anticancer potential of the benzisoxazole scaffold warrants investigation into the inhibitory activity of the hybrid against various protein kinases and other targets implicated in cancer cell proliferation and survival. nih.gov

Metabolic Enzymes: The presence of the nicotinate moiety suggests that enzymes involved in lipid metabolism could be relevant targets, potentially leading to therapies for dyslipidemia or related metabolic disorders.

Unbiased, high-throughput screening approaches will be instrumental in identifying novel and unexpected biological targets for this class of compounds.

Development of Integrated Experimental and Computational Pipelines for Drug Discovery

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the development of integrated experimental and computational pipelines is crucial. Such pipelines streamline the drug discovery process by combining the strengths of both in silico and in vitro methodologies.

A potential integrated pipeline could involve the following stages:

Virtual Screening: Utilizing computational models to screen large virtual libraries of this compound analogues against homology models of known and novel biological targets. This allows for the rapid identification of promising candidates for synthesis.

Chemical Synthesis: Efficiently synthesizing the prioritized hits from the virtual screening stage.

In Vitro Biological Evaluation: Screening the synthesized compounds in a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Iterative Optimization: Feeding the experimental data back into the computational models to refine the SAR and guide the design of the next generation of analogues with improved properties.

This iterative cycle of design, synthesis, and testing, powered by the synergy between computational predictions and experimental validation, can significantly reduce the time and cost associated with bringing a new drug to market.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery. In the context of this compound research, these technologies can be applied in several key areas:

Predictive Modeling: Developing ML models to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and potential toxicity of novel analogues based on their chemical structure. This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Employing generative AI models to design entirely new benzisoxazole-nicotinate hybrid structures with desired pharmacological profiles. These models can explore vast chemical spaces to identify novel and patentable chemical entities.

SAR Analysis and Lead Optimization: Using ML algorithms to analyze complex SAR data and identify the key structural features that contribute to biological activity. This can provide valuable insights for medicinal chemists to guide lead optimization efforts.

Image Analysis and High-Content Screening: Applying AI-powered image analysis to high-content screening data to identify subtle but significant cellular phenotypes induced by the compounds, potentially revealing novel mechanisms of action.

By leveraging the power of AI and ML, researchers can make more informed decisions, accelerate the pace of discovery, and increase the likelihood of developing clinically successful drugs derived from the this compound scaffold.

Q & A

Q. What are the critical steps for optimizing the synthesis of 3-phenyl-1,2-benzisoxazol-6-yl nicotinate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
  • Temperature control : Maintain reaction temperatures between 70–110°C to avoid side reactions (e.g., premature ester hydrolysis) .
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Employ coupling agents (e.g., carbodiimides) or acid catalysts to accelerate esterification between the benzisoxazole core and nicotinic acid derivatives .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:2) ensures high purity (>95%) .

Q. How can structural integrity be confirmed during synthesis?

  • Methodological Answer : Analytical techniques are critical for validation:
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., phenyl at position 3, nicotinate at position 6) and monitor ester bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm1^{-1} for esters) .

Q. What protocols assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies involve:
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolysis of the ester bond under alkaline conditions .
  • Thermal stability : Expose the compound to 40–60°C for 1–4 weeks; use differential scanning calorimetry (DSC) to detect melting point shifts .
  • Photolytic stability : UV-Vis spectroscopy (λ = 254–365 nm) identifies photodegradation products, particularly in the benzisoxazole moiety .

Q. Which analytical methods are suitable for quantifying the compound in biological matrices?

  • Methodological Answer :
  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) achieve detection limits of 0.25 µg/mL .
  • LC-MS/MS : Quantify trace levels in plasma or tissue homogenates using deuterated internal standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor modulation by this compound?

  • Methodological Answer :
  • Target identification : Screen against GPCR or enzyme libraries using surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Allosteric modulation : Perform radioligand displacement assays (e.g., 3H^3H-labeled ligands) to assess binding affinity (Ki_i) and cooperativity factors .
  • Functional assays : Measure cAMP or calcium flux in cell lines expressing target receptors (e.g., nicotinic acetylcholine receptors) .

Q. What mechanisms explain the compound’s transport across biological barriers (e.g., blood-retinal barrier)?

  • Methodological Answer :
  • Monocarboxylate transporters (MCTs) : Use TR-iBRB2 cell lines to demonstrate H+^+-dependent uptake. Inhibit with α-cyano-4-hydroxycinnamate (MCT blocker) to confirm transporter involvement .
  • In vivo pharmacokinetics : Compare blood-to-retina vs. blood-to-brain uptake ratios via autoradiography (e.g., 3H^3H-labeled compound) .

Q. How can conflicting data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Dose normalization : Adjust in vitro concentrations to match unbound plasma levels observed in vivo .
  • Tissue distribution modeling : Use compartmental PK/PD models to account for protein binding and tissue permeability differences .
  • Metabolite profiling : Identify active or inhibitory metabolites via LC-MS in plasma and tissue extracts .

Q. What strategies minimize off-target effects during pharmacological studies?

  • Methodological Answer :
  • Selectivity panels : Screen against >100 kinases, ion channels, and transporters to identify cross-reactivity .
  • CRISPR/Cas9 knockout models : Validate target specificity using cells lacking the putative receptor/enzyme .

Q. How do structural modifications (e.g., substituents on the benzisoxazole ring) alter bioactivity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with halogen, methyl, or methoxy groups. Compare IC50_{50} values in functional assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. What experimental approaches elucidate degradation pathways in environmental or metabolic contexts?

  • Methodological Answer :
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), reductive (NaBH4_4), or hydrolytic conditions. Characterize degradants via HRMS and NMR .
  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH to identify cytochrome P450-mediated metabolites .

Q. Key Data from Evidence

ParameterMethod/ValueReference
Synthetic yield 65–85% (after purification)
Detection limit (HPLC) 0.25 µg/mL
Retinal uptake (in vivo) 3× higher than brain uptake
MCT-mediated transport Inhibited by 20 mM salicylate
Thermal stability Stable ≤60°C for 4 weeks

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